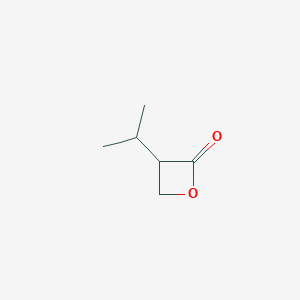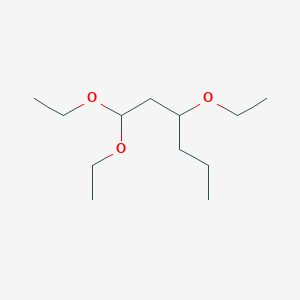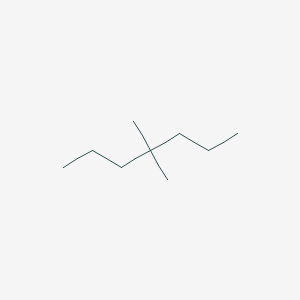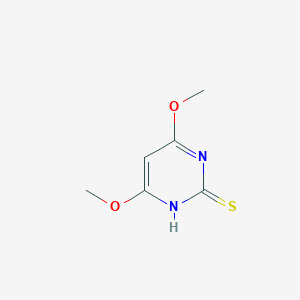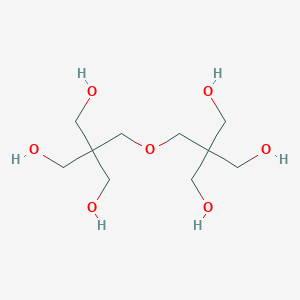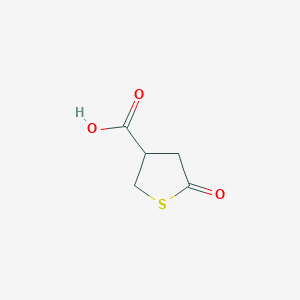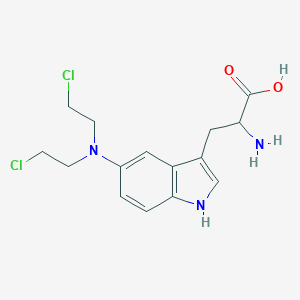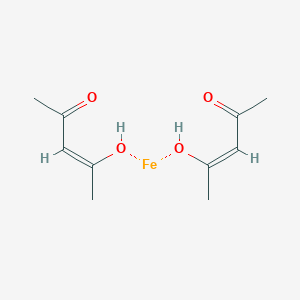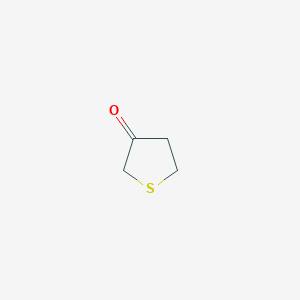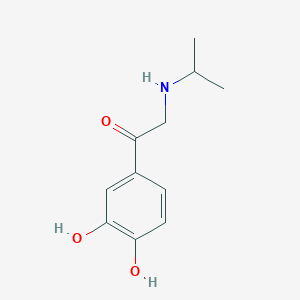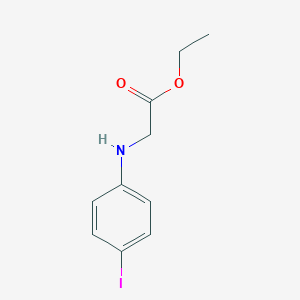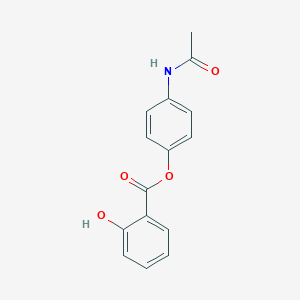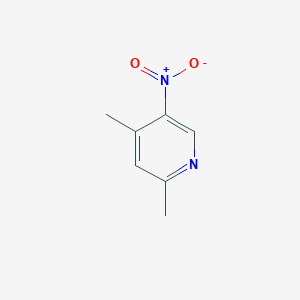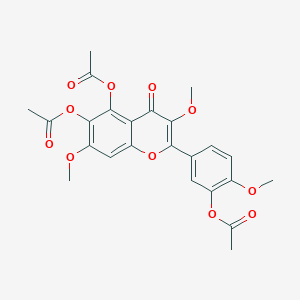
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavonoids are a group of plant-derived compounds that have been extensively studied for their potential health benefits. Among them, Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate (FTTA) is a flavonoid that has gained attention due to its various biological activities.
Wirkmechanismus
The mechanism of action of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate is not fully understood. However, it has been suggested that Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate exerts its biological effects through the inhibition of various enzymes and signaling pathways. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has also been found to have anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from plant extracts. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been extensively studied for its biological activities, and its mechanism of action is well understood. However, there are also some limitations to using Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate in lab experiments. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate is a relatively complex compound, and its synthesis can be time-consuming and expensive. Additionally, the effects of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate may vary depending on the concentration used and the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate. One area of research could be to investigate the potential use of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the potential use of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate as a natural anti-inflammatory agent. Further studies could also be conducted to investigate the effects of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate on different types of cancer cells and to determine the optimal concentration and conditions for its use. Additionally, more research could be conducted to investigate the potential side effects of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate and its safety for human use.
Conclusion:
In conclusion, Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate is a flavonoid compound that has gained attention due to its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate can be synthesized from plant extracts and has potential therapeutic applications. Further research is needed to fully understand the mechanism of action of Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate and to investigate its potential use as a treatment for various diseases.
Synthesemethoden
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate can be synthesized from the plant extract of Epimedium brevicornum Maxim. The synthesis method involves the extraction of the plant material with ethanol, followed by purification and isolation of the compound using column chromatography. The final product is obtained by acetylation of the purified compound.
Wissenschaftliche Forschungsanwendungen
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate has also been shown to have neuroprotective effects and can be used as a potential treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
14397-72-9 |
|---|---|
Produktname |
Flavone, 3',5,6-trihydroxy-3,4',7-trimethoxy-, triacetate |
Molekularformel |
C24H22O11 |
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
[5-(5,6-diacetyloxy-3,7-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H22O11/c1-11(25)32-16-9-14(7-8-15(16)29-4)21-24(31-6)20(28)19-17(35-21)10-18(30-5)22(33-12(2)26)23(19)34-13(3)27/h7-10H,1-6H3 |
InChI-Schlüssel |
BSHWDLAHDRVXJN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC)OC |
Synonyme |
5,6-Bis(acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-3,7-dimethoxy-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



